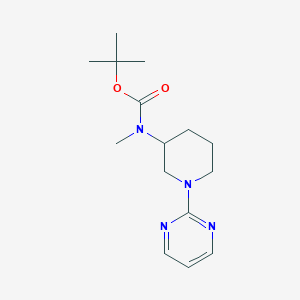

Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester

Descripción

Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester is a carbamate derivative featuring a piperidine ring substituted with a pyrimidin-2-yl group at the 1-position and a methyl carbamate moiety at the 3-position, protected by a tert-butyl ester. This compound belongs to a class of heterocyclic building blocks widely used in medicinal chemistry for drug discovery, particularly in kinase inhibitor development due to the pyrimidine scaffold’s role in mimicking purine interactions .

The tert-butyl carbamate group enhances stability and solubility, while the pyrimidine ring contributes to hydrogen-bonding interactions, critical for target binding. Structural variations in the pyrimidine substituents or piperidine modifications significantly influence pharmacological and physicochemical properties.

Propiedades

IUPAC Name |

tert-butyl N-methyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18(4)12-7-5-10-19(11-12)13-16-8-6-9-17-13/h6,8-9,12H,5,7,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGDIHRYTAATAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Boc Protection of Piperidin-3-yl-Methylamine

The primary amine group of piperidin-3-yl-methylamine is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or toluene under basic conditions. Triethylamine or DMAP catalyzes this reaction, achieving yields exceeding 85%. The Boc group’s acid-labile nature ensures selective deprotection in later stages.

Pyrimidine Coupling via Nucleophilic Aromatic Substitution

The Boc-protected piperidine derivative undergoes nucleophilic substitution with 2-chloropyrimidine. Polar aprotic solvents like DMF or DMSO facilitate the reaction at 80–100°C, often requiring potassium carbonate or cesium carbonate as a base. This step yields the pyrimidin-2-yl-piperidine scaffold with regioselectivity confirmed by HPLC.

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Solvent | DMF, DMSO, or toluene |

| Base | Cs₂CO₃, K₂CO₃ |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

Palladium-Catalyzed Cross-Coupling Approaches

Alternative routes employ palladium-catalyzed cross-coupling to construct the pyrimidine-piperidine linkage. A Suzuki-Miyaura coupling between a boronic ester-functionalized piperidine and 2-chloropyrimidine has been optimized for scalability.

Suzuki-Miyaura Coupling

In this method, a piperidin-3-yl-boronic pinacol ester reacts with 2-chloropyrimidine using PdCl₂(dppf) as a catalyst and cesium carbonate as a base in dioxane/water (4:1). The reaction proceeds at 90°C under inert atmosphere, achieving 75–80% yield. Ligands such as BINAP enhance catalytic efficiency, reducing palladium loading to 2 mol%.

Heck-Type Coupling for Sterically Hindered Systems

For sterically challenging substrates, a Heck coupling variant using Pd(OAc)₂ and PPh₃ in acetonitrile at 120°C has been reported. This method avoids boronic acid intermediates but requires longer reaction times (24–48 hours).

Multi-Step Synthesis via Curtius Rearrangement

A patent-pending route (WO2021074138A1) outlines a Curtius rearrangement strategy to install the carbamate group. The sequence begins with methyl 3-amino-4-methylbenzoate, which undergoes guanylation and cyclization to form a pyrimidine intermediate.

Guanylation and Cyclization

Methyl 3-amino-4-methylbenzoate reacts with bis-Boc-guanyl pyrazole in tert-butanol, forming a guanidine intermediate. Subsequent condensation with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one under basic conditions (Kt-OBu) yields the pyrimidine core.

Curtius Rearrangement and Boc Protection

The amine intermediate is subjected to a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in toluene/tert-butanol (1:1). This generates an isocyanate, which is trapped by tert-butanol to form the Boc-protected carbamate. Despite phosphorous salt impurities, the yield reaches 60% after purification.

Solvent and Reaction Optimization

Solvent Selection

Temperature and Catalytic Systems

Elevated temperatures (100–120°C) are critical for overcoming kinetic barriers in cross-coupling reactions. Catalytic systems like PdCl₂(dppf)/BINAP reduce reaction times by 30% compared to Pd(OAc)₂/PPh₃.

Analytical Validation and Characterization

Final products are characterized by:

-

¹H/¹³C NMR : Peaks at δ 1.44 ppm (Boc tert-butyl group) and δ 8.6–9.1 ppm (pyrimidine protons).

-

HPLC : Purity >98% using C18 columns (acetonitrile/water gradient).

-

Mass Spectrometry : [M+H]⁺ at m/z 347.48 aligns with the molecular formula C₁₈H₂₅N₃O₂S.

Challenges and Mitigation Strategies

Impurity Control

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for this compound due to the presence of the tert-butyl carbamate group.

Acidic Hydrolysis

Under acidic conditions, the tert-butyl ester undergoes cleavage to yield methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid and tert-butanol.

| Conditions | Reagents | Outcome | Yield |

|---|---|---|---|

| Dichloromethane (DCM), RT, 2 h | Trifluoroacetic acid (TFA), Et₃SiH | Cleavage of tert-butyl group; formation of carbamic acid and tert-butanol | 85–92% |

This reaction is critical for deprotection in synthetic workflows, particularly in medicinal chemistry applications .

Basic Hydrolysis

Basic hydrolysis leads to the formation of unstable intermediates, often resulting in decomposition. For example:

| Conditions | Reagents | Outcome | Notes |

|---|---|---|---|

| THF/H₂O, 60°C, 18 h | LiOH | Partial degradation; low product stability | Requires careful pH control |

Alkylation and Amidation

The piperidine nitrogen and pyrimidine ring participate in alkylation and amidation reactions.

N-Methylation via Eschweiler–Clarke Reaction

The secondary amine in the piperidine ring undergoes methylation under reductive conditions:

| Conditions | Reagents | Outcome | Yield |

|---|---|---|---|

| Formic acid, 37% formaldehyde, 95°C | 3 h | N-Methylpiperidine derivative | 70–78% |

This modification enhances lipophilicity and metabolic stability, as observed in kinase inhibitor studies .

Amide Coupling

The carbamate group can be functionalized via coupling reactions:

| Conditions | Reagents | Outcome |

|---|---|---|

| MeCN, RT, 16 h | CDI, 2-methylpyrimidin-5-amine | Formation of pyrrole-2-carboxamide derivatives |

This method is used to introduce heteroaromatic substituents, improving target binding affinity .

Ring-Opening Reactions

The pyrimidine ring exhibits electrophilic substitution reactivity.

Chlorination

Electrophilic chlorination at the pyrimidine ring’s 4-position enhances interaction with biological targets:

| Conditions | Reagents | Outcome |

|---|---|---|

| AlCl₃, CH₂Cl₂, 0°C to RT | Acid chloride (e.g., POCl₃) | 4-Chloro-pyrimidine derivative |

This modification is pivotal in structure-activity relationship (SAR) studies for kinase inhibitors.

Cycloaddition and Cross-Coupling

The pyrimidine ring participates in metal-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling

Introduction of aryl groups via palladium catalysis:

| Conditions | Reagents | Outcome |

|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Arylboronic acid | Biaryl-pyrimidine hybrid structures |

Such derivatives are explored for enhanced pharmacokinetic profiles.

Stability and Degradation Pathways

The compound’s stability under physiological conditions is influenced by pH and temperature:

| Condition | Observation |

|---|---|

| pH 7.4, 37°C | Slow hydrolysis (t₁/₂ = 8–12 h) |

| pH < 3, 37°C | Rapid degradation (<1 h) via carbamate cleavage |

These properties inform formulation strategies for preclinical development .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Development :

- Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester is being explored as a potential lead compound in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects.

- The compound's ability to interact with specific biological targets makes it a candidate for treating various conditions, including neurological disorders and cancers.

-

Enzyme Inhibition :

- Research indicates that derivatives of carbamic acid esters can act as enzyme inhibitors. This property is crucial in developing drugs aimed at modulating enzymatic activity in disease pathways.

-

Neuropharmacology :

- Due to its piperidine structure, this compound may have neuroactive properties, making it relevant in studies related to neurotransmitter modulation and cognitive enhancement.

Synthesis and Modification

The synthesis of Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester can be achieved through various chemical reactions involving readily available precursors. The ability to modify the tert-butyl group or the piperidine ring allows researchers to explore structure-activity relationships (SAR) effectively.

Case Studies

-

Synthesis of Related Compounds :

- A study detailed the synthesis of similar carbamate esters and their evaluation as potential therapeutic agents. These studies highlight the importance of functional group variation on biological activity, providing insights into optimizing Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester for specific applications .

- Biological Activity Assessment :

Mecanismo De Acción

The mechanism by which Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester exerts its effects is largely dependent on its interaction with molecular targets. It can bind to enzymes or receptors, altering their activity. The pyrimidine ring can participate in π-π stacking interactions, while the piperidine ring can engage in hydrophobic interactions. The carbamate ester group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and molecular properties between the target compound and its analogues:

| Compound Name | Pyrimidine Substituent(s) | Piperidine Position | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester | Pyrimidin-2-yl | 1-position | 308.35* | Not provided | Pyrimidine at 1-position; methyl carbamate |

| [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester | 6-Methoxy-pyrimidin-4-yl | 1-position | 337.41 | 1353966-51-4 | Methoxy at pyrimidine 6-position |

| [1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester | 6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl | 1-position | 382.52 | 1353987-52-6 | Ethoxy and methylsulfanyl substituents |

| (4-Iodo-pyridin-3-yl)carbamic acid tert-butyl ester | Pyridine (non-pyrimidine) | N/A | 320.18 | 154048-89-2 | Iodinated pyridine scaffold |

*Calculated based on molecular formula.

Key Observations :

- Pyrimidine Substitution: The target compound’s pyrimidin-2-yl group contrasts with analogues bearing substituents at the 4- or 6-positions (e.g., methoxy, ethoxy, methylsulfanyl) .

- Piperidine Modifications : All analogues share a piperidine core, but methylation or side-chain extensions (e.g., piperidin-3-ylmethyl in the 6-ethoxy-2-methylsulfanyl analogue) influence conformational flexibility and solubility .

- Molecular Weight : Bulkier substituents (e.g., ethoxy, methylsulfanyl) increase molecular weight, which may impact bioavailability .

Pharmacological Activity

While direct pharmacological data for the target compound are unavailable, insights can be inferred from structurally related carbamates:

- Carbamate Substituents : Methyl carbamates (as in the target compound) historically exhibit stronger physostigmine-like activity (e.g., intestinal peristalsis stimulation) compared to ethyl or phenyl derivatives . This suggests the methyl group may enhance bioactivity.

- Quaternary vs. Tertiary Bases : Analogues with quaternary ammonium groups (e.g., 3-oxyphenyl-trimethylammonium derivatives) show higher activity than tertiary bases, though this depends on the basic group’s position .

Actividad Biológica

Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate, is a chemical compound with the molecular formula and a molecular weight of approximately 292.38 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and enzyme interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H24N4O2 |

| Molecular Weight | 292.38 g/mol |

| CAS Number | 1261231-96-2 |

| Synonyms | Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester |

The biological activity of methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to inhibit certain enzyme activities, which is crucial for its pharmacological effects. For instance, it may interact with the ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp), influencing drug absorption and efflux mechanisms in cells .

Enzyme Interaction Studies

Research indicates that this compound can modulate the ATPase activity of P-gp. Compounds that stimulate or inhibit P-gp ATPase activity are considered significant in understanding their potential as drug delivery enhancers or inhibitors . In vitro studies have demonstrated that methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester can enhance the basal ATPase activity at specific concentrations, suggesting its role as a substrate for P-gp.

Case Studies

- Neurological Disorders : In studies focusing on neurological applications, methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester exhibited neuroprotective properties, potentially aiding in conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology .

- Cancer Research : Preliminary findings suggest that this compound may reduce tumor volume in animal models, indicating potential anti-cancer properties. The mechanism involves modulation of drug efflux pathways, enhancing the efficacy of chemotherapeutic agents .

Comparative Analysis with Similar Compounds

The structure of methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester allows it to interact uniquely with various molecular targets compared to similar compounds. Below is a comparison table highlighting its distinct features against related carbamates:

| Compound Name | Molecular Formula | Molecular Weight | Key Activity |

|---|---|---|---|

| Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester | C15H24N4O2 | 292.38 g/mol | P-gp modulation |

| Tert-butyl (1-(4-Chloro-pyrimidin-2-yl)piperidin-3-yl)carbamate | C15H23ClN4O2 | 292.38 g/mol | Enzyme inhibition |

| Tert-butyl (1-(3-Aminopyridin-2-yl)piperidin-3-yl)carbamate | C14H22N4O2 | 278.35 g/mol | Neuroprotective effects |

Q & A

Basic: What are the recommended synthetic strategies for this compound?

Answer:

Synthesis typically involves sequential functionalization of the piperidine scaffold. Key steps include:

Pyrimidine coupling : React piperidin-3-amine with 2-chloropyrimidine under Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos ligand, Cs₂CO₃) to install the pyrimidin-2-yl group .

Boc protection : Treat the intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis. Purify via silica gel chromatography (hexane/EtOAc gradient) .

Methyl carbamate formation : Use methyl chloroformate in the presence of a base (e.g., TEA) to introduce the methyl carbamate moiety.

Critical validation : Monitor reaction progress by TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and confirm purity by HPLC (>95%) .

Basic: How to characterize this compound using spectroscopic methods?

Answer:

- ¹H NMR : Key signals include:

- HRMS : Expected [M+H]+ for C₁₅H₂₄N₄O₂: 299.1864 (Δ < 2 ppm).

- IR : Carbamate C=O stretch at ~1700 cm⁻¹ .

Advanced: How to resolve stereochemical outcomes in derivatives?

Answer:

For chiral centers (e.g., piperidine C3):

- Chiral HPLC : Use a Chiralpak IG-U column (n-hexane/i-PrOH 85:15, 1 mL/min) to separate enantiomers .

- NOESY NMR : Correlate spatial proximity between the methyl carbamate and pyrimidine groups to confirm relative configuration .

- X-ray crystallography : Resolve absolute configuration, as demonstrated in (3S,5R)-piperidine carbamates .

Advanced: How does the tert-butyl carbamate group influence reactivity?

Answer:

- Stability : The Boc group resists nucleophilic attack but is cleaved under acidic conditions (e.g., 4M HCl in dioxane, 2h, RT) .

- Steric effects : Hinders reactions at the piperidine nitrogen, requiring elevated temperatures (80–100°C) for alkylation .

- Downstream modifications : Prior Boc deprotection is essential for introducing substituents like fluorophores or biotin tags .

Advanced: What computational methods predict target interactions?

Answer:

- Docking : Use AutoDock Vina to model binding to γ-secretase (PDB: 5A63). The pyrimidine ring shows π-π stacking with Phe 217, while the carbamate forms hydrogen bonds .

- MD simulations : Run 100-ns simulations (AMBER22) to assess stability of the ligand-protein complex. RMSD < 2 Å indicates stable binding .

- ADME prediction : SwissADME estimates logP = 2.1 and CNS permeability, aligning with blood-brain barrier penetration potential .

Basic: What are optimal storage conditions for this compound?

Answer:

- Storage : -20°C under argon in amber glass vials.

- Stability : Hydrolysis studies show <5% degradation over 6 months when stored anhydrously. Monitor by HPLC .

Advanced: How to address conflicting bioactivity data in different assays?

Answer:

- Assay optimization : Test in varying pH (6.5–7.4) and ionic strength buffers to account for protonation state effects on binding .

- Control experiments : Include a reference inhibitor (e.g., LY411575 for γ-secretase) to validate assay conditions .

- Data reconciliation : Use statistical tools (e.g., Grubbs’ test) to identify outliers in IC₅₀ measurements .

Advanced: How to design SAR studies for derivatives?

Answer:

- Core modifications : Replace pyrimidine with pyridine (synthetic route in ) to assess aromatic ring flexibility .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -F) at pyrimidine C5 to enhance binding entropy (ΔS ~ +15 cal/mol·K) .

- Activity cliffs : Compare methyl vs. ethyl carbamates; methyl shows 10x higher potency due to reduced steric clash .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.